molecular formula C17H14BrN3O3S B2648377 4-bromo-N'-[2-(1H-pyrrol-1-yl)benzoyl]benzenesulfonohydrazide CAS No. 478063-14-8

4-bromo-N'-[2-(1H-pyrrol-1-yl)benzoyl]benzenesulfonohydrazide

Cat. No.: B2648377
CAS No.: 478063-14-8
M. Wt: 420.28
InChI Key: WXVYDBRCMKUJCX-UHFFFAOYSA-N
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Description

4-bromo-N’-[2-(1H-pyrrol-1-yl)benzoyl]benzenesulfonohydrazide is a complex organic compound that features a bromine atom, a pyrrole ring, and a benzenesulfonohydrazide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-N’-[2-(1H-pyrrol-1-yl)benzoyl]benzenesulfonohydrazide typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the reaction of 4-bromobenzenesulfonyl chloride with hydrazine to form 4-bromobenzenesulfonohydrazide. This intermediate is then reacted with 2-(1H-pyrrol-1-yl)benzoyl chloride under controlled conditions to yield the final product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized nature and limited commercial demand. the general principles of organic synthesis, such as maintaining anhydrous conditions and using appropriate solvents, would apply.

Chemical Reactions Analysis

Types of Reactions

4-bromo-N’-[2-(1H-pyrrol-1-yl)benzoyl]benzenesulfonohydrazide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfonic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the sulfonohydrazide group to other functional groups, such as amines.

    Substitution: The bromine atom in the compound can be substituted with other groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

4-bromo-N’-[2-(1H-pyrrol-1-yl)benzoyl]benzenesulfonohydrazide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-bromo-N’-[2-(1H-pyrrol-1-yl)benzoyl]benzenesulfonohydrazide involves its interaction with specific molecular targets. The compound’s sulfonohydrazide group can form hydrogen bonds and other interactions with biological molecules, influencing various pathways and processes. Detailed studies are required to fully elucidate these mechanisms .

Comparison with Similar Compounds

Similar Compounds

  • 4-bromo-N’-[2-(1H-indol-1-yl)benzoyl]benzenesulfonohydrazide
  • 4-chloro-N’-[2-(1H-pyrrol-1-yl)benzoyl]benzenesulfonohydrazide
  • 4-bromo-N’-[2-(1H-pyrrol-1-yl)benzoyl]benzenesulfonamide

Uniqueness

4-bromo-N’-[2-(1H-pyrrol-1-yl)benzoyl]benzenesulfonohydrazide is unique due to the presence of both a bromine atom and a pyrrole ring, which confer distinct chemical reactivity and potential biological activity compared to its analogs .

Properties

IUPAC Name

N'-(4-bromophenyl)sulfonyl-2-pyrrol-1-ylbenzohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14BrN3O3S/c18-13-7-9-14(10-8-13)25(23,24)20-19-17(22)15-5-1-2-6-16(15)21-11-3-4-12-21/h1-12,20H,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXVYDBRCMKUJCX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NNS(=O)(=O)C2=CC=C(C=C2)Br)N3C=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14BrN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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